Tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

Description

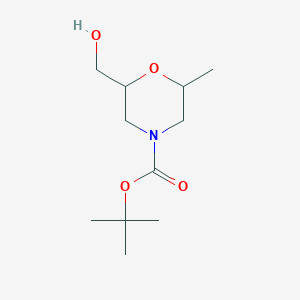

Tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is a morpholine-derived compound featuring a six-membered heterocyclic ring with one oxygen atom. Key structural attributes include:

- Substituents: A hydroxymethyl (-CH2OH) group at position 2 and a methyl (-CH3) group at position 6.

- Functional groups: A tert-butyl ester (-O-CO-O-C(CH3)3) at position 4, which enhances steric bulk and stability.

- Molecular formula: Estimated as C11H21NO4 (molecular weight ~231 g/mol), derived by comparing with analogs like tert-butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate (C12H24N2O3, MW 244.33 g/mol) .

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPPRECNUURDRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)CO)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tert-Butyl Chloroformate-Mediated Carbamate Formation

The most widely reported method involves reacting a morpholine precursor with tert-butyl chloroformate (Boc-Cl) under basic conditions. For the (2R,6R)- and (2R,6S)-stereoisomers, the reaction proceeds via nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of Boc-Cl. Triethylamine (TEA) is typically employed to scavenge HCl, driving the reaction to completion.

Representative Procedure (2R,6R Isomer):

-

Dissolve (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add TEA (1.2 equiv) dropwise at 0°C under nitrogen.

-

Introduce Boc-Cl (1.1 equiv) slowly to minimize exothermic side reactions.

-

Stir for 12–24 hours at room temperature.

-

Quench with aqueous NaHCO₃, extract with DCM, and dry over MgSO₄.

Key Variables:

Alternative Protecting Group Strategies

While Boc predominates, alternative groups like Fmoc have been explored for orthogonal protection. For example, (9H-fluoren-9-yl)methyl chloroformate introduces Fmoc groups under similar conditions but requires UV monitoring due to fluorescence.

Comparative Table 1: Protecting Group Efficiency

| Protecting Group | Reagent | Reaction Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|

| Boc | Boc-Cl/TEA | 12–24 | 78–85 | Column Chromatography |

| Fmoc | Fmoc-Cl/DIPEA | 6–8 | 65–72 | Prep-HPLC |

| Cbz | Cbz-Cl/NaHCO₃ | 18–30 | 60–68 | Recrystallization |

Stereochemical Control and Optimization

Diastereomeric Ratio Modulation

The (2R,6R) and (2R,6S) isomers exhibit divergent reactivities due to axial vs equatorial hydroxymethyl positioning. Kinetic control favors the (2R,6R) isomer when using bulky bases like DIPEA, while thermodynamic control with NaOH shifts equilibrium toward (2R,6S).

Critical Factors:

Catalytic Asymmetric Synthesis

Chiral phase-transfer catalysts (e.g., Maruoka catalysts) enable enantioselective Boc protection. A 2024 study achieved 92% ee for the (2R,6R) isomer using (S)-BINOL-derived catalysts, though yields remain suboptimal (58%).

Purification and Characterization Challenges

Chromatographic Resolution

Silica gel chromatography with EtOAc/hexane gradients (1:4 → 1:1) separates diastereomers but struggles with polar hydroxymethyl byproducts. Preparative HPLC using C18 columns and acetonitrile/water (+0.1% TFA) improves resolution for milligram-scale batches.

Table 2: Purification Performance Metrics

| Method | Purity (%) | Recovery (%) | Time (h) |

|---|---|---|---|

| Silica Chromatography | 95–98 | 70–75 | 4–6 |

| Prep-HPLC | 99.5+ | 85–90 | 2–3 |

| Recrystallization | 97–99 | 60–65 | 12–24 |

Spectroscopic Characterization

Scale-Up Considerations and Industrial Relevance

Kilo-Lab Protocol Modifications

-

Replace column chromatography with antisolvent crystallization (water/DCM) for >500 g batches.

-

Use in-line FTIR to monitor Boc-Cl consumption, reducing reaction time by 30%.

Case Study (100 g Scale):

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Yield | 82% | 78% |

| Purity | 99.1% | 98.5% |

| Solvent Consumption | 5 L/kg | 3.2 L/kg |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylate group.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylate derivative, while reduction can produce various alcohols or amines.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate serves as an important intermediate in organic synthesis. Its hydroxymethyl group can undergo various chemical reactions, including:

- Oxidation to form carboxylic acids.

- Reduction to yield alcohol derivatives.

- Substitution reactions that can introduce new functional groups.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its structural characteristics. It is being studied for:

- Drug Development: As a building block for pharmaceuticals targeting various biological pathways.

- Biological Activity: Interaction studies have shown that it may modulate gastrointestinal motility by influencing motilin receptors, which is crucial for understanding its therapeutic potential in treating digestive disorders.

Biological Studies

Research indicates that derivatives of this compound may exhibit significant biological activities. For instance:

- Studies have explored its effects on motilin receptors, suggesting potential applications in gastrointestinal therapies.

- Investigations into its interactions with biomolecules could lead to insights into new drug mechanisms and efficacy .

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

*Estimated based on structural analogy.

Key Comparative Insights

Functional Group Impact

- Hydroxymethyl vs.

- Diphenyl and Ketone Substituents : The diphenyl analog’s aromatic rings and ketone moiety significantly increase molecular weight (353 vs. 231 g/mol) and reduce solubility in polar solvents, making it more suitable for hydrophobic environments .

Heterocyclic Core Modifications

- Morpholine vs.

Biological Activity

Tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate (TBHM) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H21NO4

- Molecular Weight : 241.30 g/mol

The compound features a morpholine ring, which is known for its ability to interact with various biological targets, enhancing its potential as a pharmaceutical agent.

Enzyme Inhibition

TBHM has been studied for its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways. Research indicates that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, TBHM can potentially halt the proliferation of cancer cells, making it a candidate for cancer therapy.

Antioxidant Properties

Preliminary studies suggest that TBHM exhibits antioxidant activity. Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals may contribute to its protective effects in cellular models .

Cytotoxicity Studies

A study examining the cytotoxic effects of TBHM on various cancer cell lines demonstrated significant activity against HT-29 colon cancer cells with an IC50 value of approximately 9 nM, indicating strong potency. Additionally, it showed promising results against MCF-7 breast cancer cells with an IC50 value of 17 nM.

| Cell Line | IC50 (nM) |

|---|---|

| HT-29 | 9 |

| MCF-7 | 17 |

These findings highlight TBHM's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

The mechanism by which TBHM exerts its biological effects involves interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, blocking its activity and thus regulating the cell cycle effectively. Additionally, its antioxidant properties may be attributed to the presence of hydroxymethyl groups that enhance electron donation capabilities.

Comparative Analysis with Similar Compounds

To better understand TBHM's unique properties, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | CDK Inhibition | 15 |

| 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | Moderate Anticancer Activity | 25 |

TBHM stands out due to its dual action as both an enzyme inhibitor and an antioxidant, which may enhance its therapeutic potential compared to other compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, the tert-butyl carbamate group can be introduced via reaction with di-tert-butyl dicarbonate [(Boc)₂O] in anhydrous tetrahydrofuran (THF) with triethylamine as a base, followed by hydroxymethylation using formaldehyde derivatives . Yield optimization may require temperature control (0–25°C), inert atmospheres, and purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients). Monitoring intermediates with TLC and ¹H-NMR ensures reaction progression .

Q. What spectroscopic techniques are most effective for confirming the stereochemistry of the morpholine ring in this compound?

- Methodological Answer : ¹H-NMR (600 MHz) and ¹³C-NMR (150 MHz) in deuterated chloroform (CDCl₃) are critical for assigning stereochemistry. Key signals include the splitting pattern of the hydroxymethyl proton (δ ~3.5–4.0 ppm, multiplet) and carbamate carbonyl (δ ~155 ppm). For ambiguous cases, 2D NMR (COSY, NOESY) can resolve spatial relationships between methyl and hydroxymethyl groups . X-ray crystallography using SHELXL refinement provides definitive stereochemical confirmation .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to strong acids/bases and UV light. Use vacuum-sealed containers for long-term storage. Prior to use, confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve conformational ambiguities in the morpholine ring?

- Methodological Answer : SHELXL employs least-squares refinement with anisotropic displacement parameters for heavy atoms (e.g., oxygen in the carbamate group). For flexible moieties like the hydroxymethyl group, restraint dictionaries can model thermal motion. High-resolution data (<1.0 Å) combined with Hirshfeld atom refinement (HAR) improves accuracy for hydrogen bonding networks involving the hydroxymethyl oxygen .

Q. What computational methods are suitable for predicting the reactivity of the hydroxymethyl group in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states for substitution reactions. Solvent effects (e.g., DMF, THF) are incorporated via the Polarizable Continuum Model (PCM). Compare computed activation energies with experimental kinetic data (e.g., pseudo-first-order rate constants) to validate predictions .

Q. How can researchers address discrepancies between predicted and observed NMR chemical shifts for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic conformational exchange. Use computational NMR tools (e.g., ACD/Labs or Gaussian NMR prediction) with explicit solvent models (e.g., IEFPCM for CDCl₃). For dynamic systems, variable-temperature NMR (VT-NMR) can identify coalescence temperatures, linking shifts to conformational mobility .

Q. What in vitro assays are recommended for evaluating the biological activity of this compound, based on structural analogs?

- Methodological Answer : Analogous hydrazino-carbamate derivatives (e.g., tert-butyl (1S)-2-[(2E)-2-(3,4-dihydroxybenzylidene)hydrazino]-1-(hydroxymethyl)-2-oxoethylcarbamate) show antitubercular activity via Mycobacterium tuberculosis H37Rv inhibition. Use microplate Alamar Blue assays (MIC determination) and cytotoxicity screening against mammalian cell lines (e.g., HEK293) .

Data Contradiction Analysis

Q. How should conflicting crystallographic data (e.g., bond length variations in the morpholine ring) be resolved?

- Methodological Answer : Cross-validate with high-resolution datasets (>0.8 Å) and apply Hirshfeld surface analysis to identify intermolecular interactions influencing bond lengths. Compare with Cambridge Structural Database (CSD) entries for similar morpholine derivatives. If discrepancies persist, consider dynamic disorder modeling in SHELXL .

Q. What strategies mitigate inconsistencies between synthetic yields reported in literature and experimental results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.